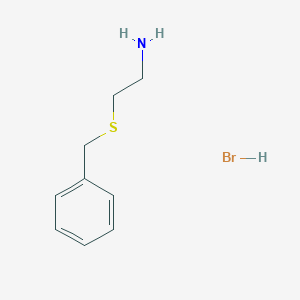

2-(Benzylthio)ethylamine hydrobromide

Description

Conceptual Framework of Thioether-Containing Amines in Organic Chemistry Research

Thioether-containing amines are bifunctional molecules that possess both a sulfur-linked organic group (thioether) and a nitrogen-containing group (amine). This combination of functional groups imparts a unique set of chemical properties that are of significant interest in organic chemistry research. Organosulfur compounds, in general, are known for their diverse roles in organic synthesis, materials chemistry, and medicinal chemistry. The thioether group, characterized by a C-S-C linkage, is analogous to an ether but with distinct reactivity. thermofisher.com

The sulfur atom in a thioether is more polarizable and less electronegative than the oxygen in an ether, making the sulfur atom a better nucleophile. masterorganicchemistry.com Thiols (R-SH), the precursors to many thioethers, are typically more acidic than their alcohol (R-OH) counterparts. masterorganicchemistry.com Consequently, their conjugate bases, thiolates (RS⁻), are excellent nucleophiles for reactions like Sₙ2 substitutions to form thioethers. masterorganicchemistry.com The amine group, on the other hand, provides basicity and nucleophilicity centered on the nitrogen atom. The presence of both functionalities allows for selective reactions at either the sulfur or nitrogen center, or cooperative effects where both groups participate in a reaction sequence.

| Property | Thiol (R-SH) | Alcohol (R-OH) | Thioether (R-S-R) | Ether (R-O-R) |

| Acidity (pKa) | More acidic (~10-11) | Less acidic (~16-18) | N/A | N/A |

| Nucleophilicity | Stronger nucleophile (thiolate) | Weaker nucleophile (alkoxide) | Nucleophilic at sulfur | Weakly nucleophilic at oxygen |

| Bonding | Weaker, more polarizable S-H bond | Stronger, less polarizable O-H bond | C-S bonds are longer and weaker than C-O bonds | C-O bonds are shorter and stronger than C-S bonds |

| Hydrogen Bonding | Weak | Strong | Not a hydrogen bond donor | Not a hydrogen bond donor |

This table provides a comparative overview of the general properties of sulfur-containing functional groups versus their oxygen analogues, highlighting key differences in acidity and nucleophilicity that are central to their reactivity in organic synthesis. masterorganicchemistry.com

The reactivity of thioether-containing amines can be selectively controlled by reaction conditions. For instance, the amine can be protonated in acidic conditions to render it non-nucleophilic, allowing reactions to occur selectively at the thioether sulfur. Conversely, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, modifying its electronic properties and steric hindrance, which in turn influences the reactivity of the nearby amine group. thermofisher.com This tunable reactivity makes them valuable intermediates in multi-step syntheses.

| Reaction Type | Description | Functional Group Involved |

| N-Alkylation/Acylation | The amine acts as a nucleophile to form new C-N or C-acyl bonds. | Amine |

| S-Alkylation | The thioether sulfur can be alkylated to form a sulfonium (B1226848) salt, which can then be used to prepare sulfur ylides. thermofisher.com | Thioether |

| Oxidation | The thioether can be selectively oxidized to a sulfoxide (R-SO-R) or a sulfone (R-SO₂-R), which are important functional groups in their own right. thermofisher.com | Thioether |

| Complexation | Both the sulfur and nitrogen atoms can act as ligands, coordinating to metal centers in catalysis or materials science. | Amine and Thioether |

| Ring Formation | The bifunctional nature allows for intramolecular reactions to form heterocyclic compounds, which are prevalent in pharmaceuticals. | Amine and Thioether |

This table outlines key transformations involving thioether-containing amines, demonstrating their synthetic versatility.

Significance of 2-(Benzylthio)ethylamine Hydrobromide as a Sulfur-Containing Organic Building Block in Advanced Chemical Synthesis

This compound serves as a valuable sulfur-containing organic building block. Its structure provides a primary amine and a benzylthioether, connected by a flexible ethyl linker. The hydrobromide form ensures that the amine is protonated, making the compound a stable, crystalline solid that is easier to handle and store than the corresponding free base.

In advanced chemical synthesis, this compound is primarily used to introduce the -(CH₂)₂-S-CH₂-Ph moiety into larger molecules. A key application is in the synthesis of heterocyclic compounds. For example, derivatives of 2-(benzylthio)pyrimidines have been synthesized by condensing 2-thiopyrimidines with benzyl (B1604629) halides. scirp.orgresearchgate.net While not a direct use of 2-(benzylthio)ethylamine, this demonstrates the utility of the benzylthio group in building complex molecules, some of which have shown significant antibacterial activity. scirp.orgresearchgate.net The ethylamine (B1201723) portion of the molecule can be used to construct parts of a heterocyclic ring system or to append a side chain with a chelating group.

The synthesis of 2-(Benzylthio)ethylamine itself can be achieved through the reaction of a thiol, such as benzyl mercaptan, with a suitable ethylamine precursor like 2-bromoethylamine (B90993) hydrobromide. rsc.orgprepchem.com This modular synthesis allows for the creation of a variety of related thioether amines by simply changing the starting thiol or the ethylamine derivative.

| Application Area | Synthetic Transformation | Resulting Structure/Compound Class |

| Heterocycle Synthesis | Condensation reactions with dicarbonyls or related compounds. | Pyrimidines, imidazoles, and other nitrogen- and sulfur-containing heterocycles. |

| Pharmaceutical Scaffolds | Incorporation into larger molecules as a side chain or linker. | Bioactive molecules where the thioether or amine group is crucial for binding or activity. |

| Ligand Synthesis | Used as a precursor for multidentate ligands for metal coordination. | Coordination complexes with applications in catalysis and materials. |

This table illustrates the primary applications of this compound as a versatile building block in various fields of chemical synthesis.

The benzyl group on the sulfur atom is also synthetically significant. It can serve as a protecting group for the thiol functionality, which can be cleaved under specific reductive conditions to reveal a free thiol for further functionalization. This strategic use adds another layer of utility to this compound in complex, multi-step synthetic pathways.

Historical Context and Evolution of Research on Related Thioether and Amine Systems

The study of organosulfur compounds, including thioethers, has a rich history intertwined with the development of organic chemistry. wikipedia.org Early investigations were often driven by the isolation of sulfur-containing compounds from natural sources, which are abundant and play vital roles in biology. wikipedia.org For instance, the amino acids methionine and cysteine are fundamental components of proteins. wikipedia.org The discovery of sulfur-containing drugs like penicillin and sulfa drugs highlighted the immense potential of these compounds in medicine and spurred further research into their synthesis and properties. wikipedia.org

The synthesis of thioethers has evolved significantly over time. One of the classical methods, analogous to the Williamson ether synthesis, involves the Sₙ2 reaction of a thiolate with an alkyl halide. masterorganicchemistry.com This fundamental reaction remains a cornerstone of thioether synthesis. The preparation of the necessary precursors has also seen development. For example, the synthesis of β-bromoethylamine hydrobromide, a key precursor for many ethylamine derivatives, has been accomplished through various methods, including the reaction of ethanolamine (B43304) with hydrobromic acid, a procedure refined over many years for improved yield and safety. orgsyn.orgchemicalbook.com

| Era | Key Developments | Impact on Thioether and Amine Chemistry |

| Late 19th Century | Discovery of the Biginelli reaction for synthesizing dihydropyrimidines, including thio-analogs. scirp.org | Established foundational methods for creating sulfur-containing heterocycles. |

| Early 20th Century | Development of sulfa drugs. | Demonstrated the significant biological activity of organosulfur compounds, particularly those containing sulfonamide groups. wikipedia.org |

| Mid 20th Century | Elucidation of the structure of penicillin. | Spurred intense interest in sulfur-containing heterocycles and their antibiotic properties. wikipedia.org |

| Late 20th Century | Introduction of modern catalytic methods for C-S bond formation. | Provided more efficient, selective, and environmentally friendly routes to thioethers. acsgcipr.org |

| 21st Century | Rise of "click chemistry" and other efficient ligation techniques. | Thiol-ene reactions have become a powerful method for forming C-S bonds with high atom economy. researchgate.net |

This table provides a historical timeline of major advancements in the chemistry of sulfur and nitrogen-containing organic compounds.

Research into amine chemistry has followed a parallel and equally important trajectory. The development of methods for forming C-N bonds is one of the most significant areas of organic synthesis. The evolution from classical methods like reductive amination and alkylation to modern, metal-catalyzed cross-coupling reactions has vastly expanded the toolkit available to synthetic chemists. The combination of these two rich fields of research in bifunctional molecules like this compound represents a modern approach to synthesis, where complex starting materials are designed to efficiently construct sophisticated molecular targets.

Structure

3D Structure of Parent

Properties

CAS No. |

41243-92-9 |

|---|---|

Molecular Formula |

C9H14BrNS |

Molecular Weight |

248.19 g/mol |

IUPAC Name |

2-benzylsulfanylethanamine;hydrobromide |

InChI |

InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |

InChI Key |

ZHCHPZVVBASXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCN.Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Benzylthio Ethylamine Hydrobromide

Established Synthetic Routes to 2-(Benzylthio)ethylamine Precursors

The primary precursor to the target compound is 2-(benzylthio)ethylamine, also known as S-benzyl-β-mercaptoethylamine. Its synthesis is a critical step, and several routes have been established.

Reaction of 2-Aminoethanethiol Hydrochloride with Benzyl (B1604629) Chloride and Sodium Iodide in the Presence of Sodium Ethoxide

A common and effective method for the S-alkylation of thiols involves the use of a strong base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then reacts with an alkyl halide. In the synthesis of 2-(benzylthio)ethylamine, 2-aminoethanethiol hydrochloride (cysteamine hydrochloride) serves as the thiol source.

The reaction is typically carried out in an alcoholic solvent, such as ethanol. Sodium ethoxide (NaOEt), a strong base, is added to the reaction mixture. It neutralizes the hydrochloride salt and deprotonates the thiol group of 2-aminoethanethiol, generating the corresponding thiolate. This thiolate anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl chloride. The displacement of the chloride ion results in the formation of the C-S bond, yielding 2-(benzylthio)ethylamine. While not always explicitly required, the addition of a catalytic amount of sodium iodide can enhance the reaction rate through the Finkelstein reaction, where the chloride on benzyl chloride is transiently replaced by iodide, a better leaving group.

Disparate methods for producing β-benzylmercaptoethylamine have been reported with varying success, with NaOEt-ethanol being one of the utilized conditions. nih.gov

Alternative Preparations from Relevant Starting Materials

Alternative synthetic strategies for preparing 2-(benzylthio)ethylamine and related thioethers have been explored to improve yields, reduce the use of hazardous reagents, or simplify procedures.

One such alternative involves a lithium hydroxide (B78521) (LiOH)-water-ethanol reaction system. In this method, cysteamine (B1669678) hydrochloride is treated with benzyl halides in the presence of LiOH dissolved in a mixture of water and ethanol. This system has been shown to afford excellent yields and rapid reaction times for a diverse collection of β-benzylmercaptoethylamines. nih.gov The procedure involves dissolving LiOH in water, adding ethanol, and then adding this solution to a flask containing cysteamine hydrochloride, followed by the dropwise addition of the benzyl halide. nih.gov

Another approach involves the use of thiourea (B124793). Benzyl halides can react with thiourea to form an isothiouronium salt. This intermediate can then be hydrolyzed under basic conditions to generate the corresponding benzyl thiolate in situ, which subsequently reacts with a suitable electrophile. This method avoids the direct handling of malodorous thiols. arkat-usa.org

Furthermore, environmentally benign methods for the alkylation of thiols have been developed using water as a solvent and bases such as triethylamine (B128534) or potassium carbonate. sid.ir These "green" chemistry approaches offer advantages in terms of reduced environmental impact and often involve simpler work-up procedures. sid.ir

Preparation of 2-(Benzylthio)ethylamine Hydrobromide from its Amine Counterpart

Once the free amine, 2-(benzylthio)ethylamine, has been synthesized and purified, it is converted to its hydrobromide salt. This is a standard acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(benzylthio)ethylamine acts as a base and accepts a proton (H+) from hydrobromic acid (HBr).

The reaction is typically carried out by dissolving the 2-(benzylthio)ethylamine in a suitable organic solvent, such as diethyl ether or ethanol. An aqueous or gaseous solution of hydrobromic acid is then added, often dropwise, to the amine solution with stirring. The reaction is exothermic and results in the formation of the ammonium (B1175870) salt, 2-(benzylthio)ethylammonium bromide, which is generally a solid that precipitates from the solution. The mechanism involves the nitrogen's lone pair attacking the electrophilic hydrogen of HBr, leading to the breaking of the H-Br bond and the formation of the ethylammonium (B1618946) cation and a bromide anion. thestudentroom.co.uk The resulting salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. This process is analogous to the preparation of other amine hydrobromide salts, such as β-bromoethylamine hydrobromide from ethanolamine (B43304) and hydrobromic acid. orgsyn.org

Advanced Synthetic Strategies and Optimization Studies

Continuous efforts in synthetic chemistry focus on developing more efficient, selective, and sustainable methods for compound preparation. This includes the exploration of novel catalysts and the optimization of reaction parameters.

Exploration of Novel Catalytic Approaches in Compound Preparation

The formation of the carbon-sulfur bond in thioethers is a key step in the synthesis of the precursor, and various catalytic systems have been developed to facilitate this transformation. Transition metal catalysis, particularly with copper and palladium, has been extensively studied for C-S cross-coupling reactions. orgsyn.org For instance, copper-catalyzed Ullmann-type couplings of thiols with aryl or alkyl halides have been developed, often requiring a ligand to facilitate the reaction at lower temperatures. orgsyn.org

Palladium catalysts are also highly effective for the coupling of aryl halides with thiols. libretexts.org While benzyl halides are generally more reactive than aryl halides, these catalytic systems can offer milder reaction conditions and broader functional group tolerance compared to traditional methods relying on strong bases.

More recently, metal-free catalytic systems have gained attention. For example, the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can facilitate the reaction between a water-soluble nucleophile (like the thiolate) and an organic-soluble electrophile (like benzyl chloride) in a biphasic system. sid.ir Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been reported as a method that avoids the need for a terminal reductant. doubtnut.com

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the S-alkylation of 2-aminoethanethiol, several factors can be fine-tuned.

Base and Solvent: The choice of base and solvent is critical. While strong bases like sodium ethoxide are effective, they can also promote side reactions. Milder bases such as potassium carbonate or organic bases like triethylamine can be used, often in combination with a suitable solvent system. sid.ir The use of aqueous systems or phase-transfer catalysis can offer both environmental and efficiency benefits. sid.ir

Temperature and Reaction Time: The reaction temperature can significantly influence the rate of reaction. While heating can accelerate the reaction, it may also lead to the formation of impurities. Optimization studies often involve running the reaction at different temperatures to find the ideal balance between reaction rate and selectivity. Similarly, monitoring the reaction over time (e.g., by thin-layer chromatography or gas chromatography) allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

Stoichiometry of Reactants: The molar ratio of the reactants can also be adjusted to drive the reaction to completion. For instance, using a slight excess of the alkylating agent (benzyl chloride) can help to ensure that all the thiol is consumed. However, this can also lead to the formation of over-alkylated products if the amine group reacts. Therefore, careful control of the stoichiometry is necessary.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a key parameter to optimize. The goal is to use the minimum amount of catalyst required to achieve a high reaction rate and yield, thereby reducing costs and simplifying purification.

Systematic evaluation of these parameters, as demonstrated in studies on the alkylation of other thiols and amines, is essential for developing a robust and efficient synthesis of this compound. thestudentroom.co.ukbrainly.in

Development of Environmentally Conscious Synthetic Routes

The development of environmentally conscious, or "green," synthetic routes for obtaining this compound focuses on minimizing the environmental impact of the chemical process. This is achieved by adhering to the principles of green chemistry, which include the use of less hazardous raw materials and solvents, improving energy efficiency, and reducing waste. jmaterenvironsci.com Traditional synthesis of similar thioethers often involves volatile organic solvents and strong bases, which can be harmful to the environment. jmaterenvironsci.com

Modern approaches to the S-alkylation of thiols, a key step in the synthesis of 2-(benzylthio)ethylamine, are being developed to be more environmentally benign. jmaterenvironsci.com These methods prioritize the use of greener reaction media. For instance, performing the S-alkylation in water or under solvent-free (neat) conditions significantly reduces the reliance on volatile organic compounds. jmaterenvironsci.com The use of phase-transfer catalysts, such as tetra-n-butyl ammonium hydroxide, in aqueous media can facilitate the reaction between the water-insoluble reactants. jmaterenvironsci.com

Furthermore, the choice of base is critical in developing a greener synthesis. Instead of strong, hazardous bases, milder alternatives like potassium carbonate or triethylamine can be employed, often in aqueous systems. jmaterenvironsci.com Another innovative approach is the use of ultrasound irradiation, which can enhance reaction rates and yields in greener solvents like water or glycerol/water mixtures, thereby reducing energy consumption and reaction times. jmaterenvironsci.com The ideal green synthesis would utilize renewable starting materials, catalytic reagents over stoichiometric ones, and generate minimal and non-toxic waste.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thioether Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Glycerol, or Solvent-free (neat) conditions |

| Base | Strong bases (e.g., Sodium Hydride, Sodium Methoxide) | Mild bases (e.g., Potassium Carbonate, Triethylamine) |

| Catalyst | Often stoichiometric reagents | Phase-transfer catalysts, reusable catalysts |

| Energy Input | High temperatures, prolonged reflux | Lower temperatures, ultrasound or microwave irradiation |

| Waste | Significant organic and inorganic waste | Minimized and less hazardous waste |

Mechanistic Investigations of Formation Reactions

The formation of this compound typically involves a two-step process: the S-alkylation of a thiol-containing precursor, such as cysteamine, with a benzyl halide, followed by hydrobromination to form the salt. The primary focus of mechanistic investigations is on the formation of the carbon-sulfur bond.

Analysis of Electron Transfer and Bond Formation Pathways

The reaction to form the thioether linkage in 2-(benzylthio)ethylamine proceeds through a nucleophilic substitution mechanism, specifically an SN2 (bimolecular nucleophilic substitution) pathway. libretexts.orgpearson.comyoutube.com In this reaction, the sulfur atom of the thiol acts as the nucleophile. chemistrysteps.com

The process is initiated by the deprotonation of the thiol group (-SH) of cysteamine by a base, forming a thiolate anion (-S-). youtube.com This thiolate is a potent nucleophile due to the high polarizability and lower electronegativity of sulfur compared to oxygen. masterorganicchemistry.com The thiolate anion then attacks the electrophilic carbon atom of the benzyl halide (e.g., benzyl bromide), which is the carbon attached to the halogen. pearson.com

The bond formation between the sulfur and the carbon occurs simultaneously with the breaking of the carbon-halogen bond. youtube.com The reaction proceeds through a single transition state where the nucleophile attacks the carbon from the side opposite to the leaving group (the halide). pearson.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral. In the case of benzyl bromide, the benzylic carbon is not a stereocenter.

While the primary mechanism is nucleophilic substitution, some studies on similar reactions have proposed the possibility of a proton-coupled electron transfer process, particularly under photochemical conditions, though this is less common for simple S-alkylation with benzyl halides. organic-chemistry.org

Kinetic Studies and Rate Determining Steps in Synthetic Sequences

Kinetic studies of S-alkylation reactions of thiols with alkyl halides generally show second-order kinetics. nih.gov The reaction rate is dependent on the concentration of both the thiolate anion and the alkyl halide. nih.gov The rate law can be expressed as:

Rate = k[RS-][R'X]

Where:

k is the second-order rate constant

[RS-] is the concentration of the thiolate anion

[R'X] is the concentration of the alkyl halide

Several factors influence the rate of the S-alkylation reaction. The nucleophilicity of the thiol is a key factor; thiols are generally more nucleophilic than alcohols. masterorganicchemistry.com The reaction rate is also sensitive to the pH of the medium, as a higher pH favors the formation of the more nucleophilic thiolate anion. nih.gov However, excessively high pH can lead to side reactions. The nature of the leaving group on the benzyl halide also plays a significant role, with better leaving groups (e.g., iodide > bromide > chloride) leading to faster reaction rates.

Table 2: Factors Affecting the Rate of S-Alkylation

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Concentration | Increases rate | Higher concentration of thiolate leads to more frequent collisions with the electrophile. |

| Electrophile Concentration | Increases rate | Higher concentration of benzyl halide leads to more frequent collisions with the nucleophile. |

| pH | Increases rate with increasing pH (to a point) | Higher pH increases the concentration of the more nucleophilic thiolate anion. nih.gov |

| Leaving Group | I > Br > Cl | Weaker bases are better leaving groups, facilitating bond cleavage. |

| Solvent | Polar aprotic solvents generally increase the rate | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

Chemical Transformations and Derivatization Strategies

Reactions Involving the Primary Amine Functionality

The primary amine group of 2-(benzylthio)ethylamine is a versatile nucleophile and a key site for a variety of derivatization strategies, including the formation of amides, alkylamines, and heterocyclic systems.

The primary amine of 2-(benzylthio)ethylamine can readily undergo acylation or amidation reactions when treated with activated carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. This reaction forms a stable amide bond and is a fundamental transformation in organic synthesis. A common approach involves the use of coupling agents like carbodiimides to facilitate the reaction between a carboxylic acid and the amine. nih.gov

This reactivity is particularly relevant in the context of peptide synthesis, where the amine can act as a nucleophile to attack the activated carboxyl group of an amino acid or peptide, thereby forming a new peptide linkage. While direct literature examples detailing the use of 2-(benzylthio)ethylamine in peptide synthesis are not prevalent, the fundamental reactivity of its primary amine makes it a suitable candidate for incorporation into peptide-like structures. The general process of amide bond formation can be represented by the reaction of the amine with an acylating agent. nih.govsphinxsai.com An alternative approach to amide synthesis is the oxidative amidation of aldehydes with primary amines, a reaction often catalyzed by copper-based systems. nih.gov

Table 1: General Conditions for Amide Synthesis

| Amine Substrate | Acylating Agent/Precursor | Catalyst/Reagent | Product Type |

| Primary Amine | Carboxylic Acid | Carbodiimide | Secondary Amide |

| Primary Amine | Acid Chloride | Base (e.g., Triethylamine) | Secondary Amide |

| Primary Amine | Aldehyde | Oxidant (e.g., TBHP), Catalyst (e.g., Copper-MOF) | Secondary Amide |

The nitrogen atom of the primary amine in 2-(benzylthio)ethylamine can be both alkylated and arylated to yield secondary and tertiary amines.

N-Alkylation of primary amines can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach involves the use of alcohols as alkylating agents in the presence of a catalyst, often referred to as the "borrowing hydrogen" methodology. researchgate.netnih.gov This method is considered more atom-economical and environmentally benign. researchgate.netnih.gov For instance, iridium and ruthenium complexes have been shown to effectively catalyze the N-alkylation of anilines and other amines with primary alcohols. researchgate.netnih.gov

N-Arylation involves the formation of a carbon-nitrogen bond between the amine and an aromatic ring. This is a key transformation in medicinal chemistry and materials science. Modern methods for N-arylation often employ transition metal catalysts, with copper and palladium being the most common. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of a wide range of amines with aryl halides. cmu.edu Ligand-free copper-catalyzed N-arylation of aliphatic amines with aryl halides has also been reported as an efficient method. researchgate.net For example, copper(I) iodide can catalyze the arylation of benzylamine (B48309) with various aryl halides in good yields. researchgate.net

Table 2: Representative Catalytic Systems for N-Alkylation and N-Arylation

| Reaction Type | Amine Substrate | Coupling Partner | Catalyst System |

| N-Alkylation | Aniline | Benzyl (B1604629) alcohol | NHC-Ir(III) or NHC-Ru(II) complexes |

| N-Arylation | Primary Amine | Aryl Bromide | Pd(OAc)₂ / (rac)-BINAP |

| N-Arylation | Benzylamine | Aryl Iodide | Ligand-free CuI |

The primary amine functionality of 2-(benzylthio)ethylamine serves as a key building block for the synthesis of various nitrogen-containing cyclic and heterocyclic structures. These reactions typically involve the reaction of the amine with a bifunctional electrophile. For example, reaction with alkyl dihalides can lead to the formation of saturated nitrogen heterocycles. masterorganicchemistry.com

Furthermore, the amine can participate in condensation reactions with carbonyl compounds or other reactive species to form a wide array of heterocyclic systems. For instance, primary amines are common starting materials in the synthesis of imidazoles, triazines, and thiazolidines through multi-step reaction sequences. researchgate.netchemmethod.com The synthesis of pyrimidine (B1678525) derivatives, a class of biologically important heterocycles, often involves the condensation of a primary amine-containing fragment. scirp.org While specific examples starting from 2-(benzylthio)ethylamine are not extensively documented, its chemical nature makes it a plausible precursor for such transformations.

Reactions Involving the Thioether Moiety

The thioether linkage in 2-(benzylthio)ethylamine is susceptible to oxidation and cleavage, providing avenues for further functionalization of the molecule.

The sulfur atom in the thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized sulfur species are important in medicinal chemistry and as synthetic intermediates. The degree of oxidation can typically be controlled by the choice of oxidant and the reaction conditions.

Oxidation to Sulfoxides: A variety of reagents can effect the chemoselective oxidation of sulfides to sulfoxides. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. researchgate.net Oxone® (potassium peroxymonosulfate) is another effective reagent for this transformation, capable of selectively producing sulfoxides under controlled conditions. nih.gov Other methods employ reagents like m-chloroperoxybenzoic acid (mCPBA). researchgate.net A one-pot, thiol-free method for the synthesis of sulfoxides from benzyl bromides has been reported using potassium thioacetate (B1230152) and Oxone®. nih.gov

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or more forcing conditions, yields the corresponding sulfone. google.com Reagents such as hydrogen peroxide, often in the presence of a metal catalyst, can be used to achieve this complete oxidation. google.comrsc.org The choice of solvent and catalyst can influence the selectivity between the sulfoxide and sulfone. google.com

Table 3: Conditions for the Oxidation of Thioethers

| Product | Oxidizing Agent | Catalyst/Conditions | Substrate Scope |

| Sulfoxide | Oxone® | Water, room temperature | Benzyl sulfides |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum carbide | Alkyl-aryl sulfides |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium carbide | Alkyl-aryl sulfides |

| Sulfone | Oxone® (excess) | Water/Methanol | Benzyl sulfides |

The carbon-sulfur bond in the benzyl thioether moiety can be cleaved under various conditions. This debenzylation reaction is a useful strategy in multi-step synthesis. Cleavage can be achieved through reductive or oxidative methods. Reductive cleavage often involves dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis, although the latter may be complicated by catalyst poisoning by the sulfur atom. organic-chemistry.org

Oxidative cleavage provides an alternative deprotection strategy. organic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, and similar reactivity can be expected for benzyl thioethers. organic-chemistry.orgresearchgate.net

Thioether exchange reactions, where the benzylthio group is replaced by another thiol, are also possible. These reactions can be facilitated by the presence of thiols on a cell surface, for example. researchgate.net The synthesis of thioethers can also be viewed in the reverse sense as a potential exchange reaction, where a benzyl halide reacts with thiourea (B124793) to generate a thiolate in situ, which then displaces a halide on another molecule to form a new thioether. semanticscholar.org Copper-catalyzed thioetherification of benzyl alcohols with thiols represents another method to form C-S bonds, which could potentially be adapted for exchange reactions. nih.govresearchgate.netrsc.org

Derivatization for Complex Molecular Architectures

The strategic derivatization of molecules is fundamental to the construction of complex chemical structures, enabling the synthesis of novel compounds with tailored properties. The compound 2-(Benzylthio)ethylamine hydrobromide serves as a versatile building block in this context, offering two distinct points of functionality—the primary amine and the S-protected thiol—for elaboration. This allows for its incorporation into a variety of sophisticated molecular architectures through carefully planned synthetic strategies.

Synthesis of Mercaptoacetyltriglycine (MAG3) Derivatives

Mercaptoacetyltriglycine (MAG3) is a crucial chelating agent, particularly in the field of radiopharmaceuticals. The synthesis of MAG3 and its derivatives often involves the use of S-protected cysteamine (B1669678) precursors to prevent the highly reactive free thiol group from engaging in unwanted side reactions. 2-(Benzylthio)ethylamine is an archetypal example of such a precursor, where the benzyl group serves as a robust protecting group for the sulfur atom.

The synthesis strategy typically involves the sequential coupling of glycine (B1666218) residues to the primary amine of 2-(benzylthio)ethylamine, followed by the addition of a mercaptoacetyl group. The benzyl protecting group is advantageous due to its stability under the amide bond-forming conditions required to assemble the triglycine (B1329560) backbone. Once the core structure is assembled, the benzyl group can be cleaved—often through reductive methods such as using sodium in liquid ammonia—to liberate the free thiol, which is essential for the chelating properties of the final MAG3 derivative. While other protecting groups like acetyl or benzoyl are also used, the benzyl group offers a distinct profile of stability and cleavage conditions. nih.govtums.ac.ir

The general synthetic pathway is outlined below:

Amide Coupling: The primary amine of 2-(benzylthio)ethylamine is sequentially coupled with activated glycine derivatives (e.g., N-protected glycine) to form the di- and subsequently the triglycine peptide backbone.

Mercaptoacetylation: An S-protected mercaptoacetic acid derivative is coupled to the N-terminus of the assembled peptide chain.

Deprotection: In the final step, the sulfur protecting group (the benzyl group in this case) is removed to yield the active MAG3 derivative.

This method highlights the critical role of thiol protection in the synthesis of complex, polyfunctional molecules.

| Step | Reaction Type | Role of 2-(Benzylthio)ethylamine | Key Consideration |

| 1 | Peptide Coupling | Provides the initial amine nucleophile and the protected thiol moiety. | Standard peptide coupling conditions (e.g., using carbodiimides). |

| 2 | Acylation | The growing peptide chain is acylated. | N-terminal amine of the triglycine chain acts as the nucleophile. |

| 3 | Deprotection | The benzyl group is removed from the sulfur atom. | Reductive cleavage conditions are required to liberate the free thiol. |

Incorporation into Scaffold-Based Synthetic Libraries

The generation of chemical libraries for drug discovery and other screening purposes relies on the use of versatile building blocks that can be systematically modified. This compound is well-suited for this role as a bifunctional building block. Its two functional groups, the amine and the protected thiol, can be addressed with orthogonal chemical reactions, allowing for the creation of diverse molecular scaffolds. nih.govcam.ac.uk

In the context of combinatorial chemistry, a typical strategy would involve:

Step A (Amine Derivatization): The primary amine can be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or carboxylic acids to introduce a first point of diversity.

Step B (Thiol Derivatization): Following the initial modification, the benzyl protecting group can be removed to unmask the thiol. This newly available functional group can then undergo a second set of reactions, such as Michael additions, disulfide formation, or alkylation with a different set of electrophiles, introducing a second point of diversity.

This orthogonal approach allows for the rapid generation of a large number of distinct compounds from a single starting material. The resulting library of molecules can be built around a central scaffold derived from the 2-(ethylthio)amine core, with varied substituents at both the nitrogen and sulfur atoms. Such libraries are valuable tools for identifying molecules with specific biological activities. cam.ac.uk

| Functional Group | Potential Reactions for Library Synthesis | Example Reagent Class |

| Primary Amine | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation | Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates |

| Thiol (after deprotection) | Alkylation, Michael Addition, Disulfide Formation, Thioester Formation | Alkyl halides, α,β-Unsaturated ketones, Oxidizing agents, Acid chlorides |

Late-Stage Functionalization Approaches for Chemical Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules in the final steps of a synthesis. researchgate.netnih.gov This approach allows for the rapid generation of analogs without the need to re-synthesize the entire molecule from scratch. A molecule containing the 2-(benzylthio)ethylamine moiety is a candidate for several LSF strategies aimed at chemical diversification.

Potential LSF reactions on a complex molecule incorporating this building block could include:

Aromatic C-H Functionalization: The phenyl ring of the benzyl group can be a substrate for various C-H activation/functionalization reactions. This could involve the introduction of substituents such as halogens, alkyl, or aryl groups, which can modulate the steric and electronic properties of the parent molecule.

Benzylic Functionalization: The benzylic position (the CH2 group between the sulfur and the phenyl ring) is activated and can be a target for radical-based or oxidative functionalization reactions, allowing for the introduction of new functional groups at this position. researchgate.net

Thiol-ene/Thiol-yne Reactions: After deprotection of the thiol, it can be used in "click" chemistry reactions, such as the radical-mediated thiol-ene or thiol-yne reactions, to conjugate the molecule to other complex fragments containing alkenes or alkynes.

These LSF approaches provide an efficient means to explore the structure-activity relationship (SAR) of a lead compound by creating a focused library of analogs with subtle structural modifications.

Role in the Synthesis of Tetracycline (B611298) Analogs

The tetracyclines are a class of broad-spectrum antibiotics whose core structure has been a formidable challenge for total synthesis. bris.ac.uktowson.edu Modern synthetic strategies have been developed to create novel tetracycline analogs that are inaccessible through semi-synthesis from natural products. These total synthesis approaches allow for much greater structural diversity, which is critical for overcoming antibiotic resistance. organic-chemistry.org

A key strategy in the total synthesis of tetracyclines is the convergent "AB plus D" ring approach, where the tetracyclic core is assembled from simpler, pre-functionalized precursors. nih.gov While direct use of this compound is not explicitly detailed in seminal works, the strategy relies on building blocks that introduce key functionalities. Amine-containing fragments are essential for installing the critical C4-dimethylamino group (or analogs thereof) on the A-ring of the tetracycline scaffold.

In a hypothetical convergent synthesis, a functionalized ethylamine (B1201723) derivative could be incorporated into the "A-ring" precursor. The benzylthio group could serve as a masked thiol, which, while not present in natural tetracyclines, could be used as a handle for further derivatization to create novel analogs. The primary amine would be the precursor to the essential C4-amino functionality. This highlights the potential for versatile building blocks to be employed in complex total synthesis campaigns to generate new chemical entities based on established natural product scaffolds. nih.govdntb.gov.ua

Coordination Chemistry and Ligand Design Principles

2-(Benzylthio)ethylamine as a Thioether and Amine Donor Ligand

2-(Benzylthio)ethylamine acts as a classic bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the sulfur atom of the thioether group and the nitrogen atom of the primary amine. This combination of a soft sulfur donor and a hard nitrogen donor allows for versatile coordination behavior with a range of transition metal ions, influencing the geometric and electronic properties of the resulting complexes. The flexibility of the ethylamine (B1201723) backbone enables the formation of a stable five-membered chelate ring upon coordination, a favored arrangement in coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(benzylthio)ethylamine typically involves the reaction of a metal salt with the free ligand in a suitable solvent. The hydrobromide salt is usually treated with a base to liberate the free amine before its use in complexation reactions.

Copper(II) Complexes of 2-(Benzylthio)ethylamine

Complexes of copper(II) with 2-(benzylthio)ethylamine have been successfully synthesized and characterized. These complexes are typically prepared by reacting a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, with the ligand in an ethanolic solution. The resulting complexes have been studied using various spectroscopic and analytical techniques.

Table 1: Characterization Data for a Representative Copper(II) Complex

| Property | Observation |

| Elemental Analysis | Confirms the stoichiometry of the complex. |

| Infrared (IR) Spectroscopy | Shows shifts in the N-H and C-S stretching frequencies upon coordination to the copper(II) ion. |

| Solid-State Electronic Spectra | Exhibits d-d transitions characteristic of copper(II) in a specific coordination environment. |

| Magnetic Susceptibility | Measurements indicate the paramagnetic nature of the complex, consistent with the d⁹ electronic configuration of copper(II). |

Note: Specific numerical data from the primary literature is required for a more detailed table.

Nickel(II) Complexes of 2-(Benzylthio)ethylamine

Similar to copper(II), nickel(II) forms stable complexes with 2-(benzylthio)ethylamine. The synthesis generally involves the reaction of a nickel(II) salt with the ligand. One notable example is the di[2-(benzylthio)ethylamine)]dinitratonickel(II) complex.

Table 2: Characterization Data for a Representative Nickel(II) Complex

| Property | Observation |

| Elemental Analysis | Consistent with the proposed formula of the complex. |

| Infrared (IR) Spectroscopy | Displays shifts in the vibrational frequencies of the amine and thioether groups, indicating coordination. |

| Solid-State Electronic Spectra | Shows absorption bands corresponding to the d-d electronic transitions of the nickel(II) ion. |

| Magnetic Susceptibility | The effective magnetic moment for di[2-(benzylthio)ethylamine)]dinitratonickel(II) has been measured, providing insight into the spin state of the nickel(II) ion. researchgate.net |

Note: Further details from experimental studies are needed to populate this table with specific values.

Exploration of Other Transition Metal Coordination

While the coordination chemistry of 2-(benzylthio)ethylamine with copper(II) and nickel(II) has been established, its interactions with other transition metals remain a subject for further exploration. The versatile donor set of this ligand suggests the potential for the formation of a wide array of complexes with metals such as cobalt, zinc, and palladium, each with unique structural and electronic properties.

Ligand Field Theory and Electronic Structure Analysis of Metal Complexes

The electronic properties of the transition metal complexes of 2-(benzylthio)ethylamine can be rationalized using Ligand Field Theory (LFT). The thioether and amine donors create a ligand field around the central metal ion, causing the splitting of the d-orbitals into different energy levels.

For the copper(II) complexes (d⁹ configuration), the electronic spectrum is expected to show a broad d-d transition, the energy of which is influenced by the coordination geometry and the ligand field strength. Magnetic susceptibility measurements confirm the presence of one unpaired electron, as expected.

For the nickel(II) complexes (d⁸ configuration), the electronic spectrum and magnetic properties are highly dependent on the coordination geometry (e.g., octahedral or square planar). For instance, an octahedral Ni(II) complex would be paramagnetic with two unpaired electrons and exhibit multiple d-d transitions, while a square planar complex would be diamagnetic. The measured effective magnetic moment for the dinitratonickel(II) complex provides evidence for a specific geometry and electronic configuration. researchgate.net A detailed analysis of the electronic spectra, in conjunction with magnetic data, allows for the determination of ligand field parameters, such as the crystal field splitting energy (10Dq), which quantifies the strength of the ligand field.

Role As a Versatile Synthetic Intermediate

Building Block in Advanced Pharmaceutical Precursor Synthesis

2-(Benzylthio)ethylamine hydrobromide and its derivatives are instrumental in the synthesis of advanced pharmaceutical precursors, particularly in the creation of heterocyclic compounds with therapeutic potential. The benzylthio component of the molecule is a key feature in the development of various biologically active agents.

Research has demonstrated the synthesis of a series of 2-(benzylthio)pyrimidine derivatives that exhibit significant antibacterial and antifungal activities. scirp.orgwikipedia.org These compounds are synthesized through the condensation of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. scirp.org The resulting 2-(benzylthio)pyrimidine core structure is a key pharmacophore, and variations in substitution on the benzyl group and the pyrimidine (B1678525) ring allow for the fine-tuning of its biological activity. scirp.orgscirp.orgacs.org

The pyrimidine ring is a fundamental component of nucleosides, which form the building blocks of DNA and RNA. scirp.orgscirp.org Consequently, pyrimidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological properties, including antiviral, antimicrobial, anti-tuberculosis, analgesic, antihypertensive, and antitumor activities. scirp.orgscirp.org The incorporation of the benzylthio group at the 2-position of the pyrimidine ring has been shown to be a successful strategy in the development of novel antimicrobial agents. scirp.org

A study on new 2-(benzylthio)pyrimidines revealed that these compounds possess significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The synthesis of these derivatives involves a nucleophilic substitution reaction where the thiol group of a 2-thiopyrimidine displaces a halide from a benzyl halide, forming the stable thioether linkage. scirp.org

The following table summarizes the synthesis of some exemplary 2-(benzylthio)pyrimidine derivatives with demonstrated biological activity:

| Compound | Starting Materials | Reaction Conditions | Biological Activity |

| Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | 2-Thiopyrimidine, Benzyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Antibacterial scirp.org |

| 2-(Benzylthio)pyrimidine derivatives with various substituents | Substituted 2-thiopyrimidines, Substituted benzyl halides | Base, Solvent | Antibacterial, Antifungal scirp.orgwikipedia.org |

| 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors | 2-Mercaptopyrimidine, Benzyl halide | Structure-based design and synthesis | Anticardiac Fibrotic Effects acs.orgnih.govacs.org |

Application in Agrochemical Development

While thioether-containing compounds are a known class of molecules in the development of agrochemicals, specific research detailing the direct application of this compound as an intermediate in the synthesis of pesticides or other agricultural products is not extensively documented in publicly available literature. The structural motifs present in this compound, namely the thioether and ethylamine (B1201723) groups, are found in various agrochemically active molecules. acs.org However, direct synthetic routes from this specific hydrobromide salt for agrochemical purposes require further investigation.

Intermediate for Novel Materials Science Applications

The application of this compound as a direct intermediate in the synthesis of novel materials for materials science is an area that is not yet widely reported in scientific literature. While polymers and materials containing thioether and amine functionalities are of significant interest for applications such as functional polymers, drug delivery systems, and coatings, the specific use of this compound as a monomer or precursor is not well-established. researchgate.netcmu.eduwarwick.ac.ukuliege.be The presence of both a nucleophilic amine and a potentially modifiable thioether linkage suggests that it could, in principle, be incorporated into polymeric structures or used to functionalize material surfaces. However, dedicated research in this area is needed to explore these possibilities.

Precursor for Radiopharmaceutical Agent Development

One of the most significant applications of this compound, often referred to by its synonym S-benzylcysteamine, is in the development of radiopharmaceutical agents. It serves as a crucial precursor in the synthesis of mercaptoacetyltriglycine (MAG3), a chelating agent that forms a stable complex with technetium-99m (99mTc). iaea.org The resulting radiopharmaceutical, 99mTc-MAG3, is a widely used agent in nuclear medicine for renal imaging. wikipedia.org

The synthesis of the MAG3 kit for radiopharmaceutical preparation involves the use of S-benzoyl-mercaptoacetyl-triglycine. iaea.org The S-benzoyl group acts as a protective group for the thiol, preventing its oxidation. iaea.org During the labeling process with 99mTc, this protective group is removed under specific conditions to allow for the chelation of the technetium metal. iaea.org

The development of 99mTc-MAG3 was a significant advancement in renal imaging, offering a safer and more effective alternative to previous agents like iodine-131 (B157037) labeled ortho-iodohippuric acid (OIH). wikipedia.org 99mTc-MAG3 provides better quality images and a lower radiation dose to the patient. wikipedia.org

The following table outlines the key steps in the development of the 99mTc-MAG3 radiopharmaceutical, highlighting the role of the precursor derived from this compound:

| Step | Description | Key Compound(s) |

| Precursor Synthesis | Synthesis of the chelating agent with a protected thiol group. | S-benzoyl-mercaptoacetyl-triglycine |

| Kit Formulation | Lyophilized kit containing the precursor, a reducing agent, and other excipients. | TechneScan MAG3™ kit |

| Radiolabeling | Reconstitution of the kit with 99mTc-pertechnetate solution and heating to form the final radiopharmaceutical. | 99mTc-MAG3 |

| Quality Control | Ensuring high radiochemical purity of the final product before administration. | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) researchgate.net |

Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Benzylthio)ethylamine hydrobromide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of hydrogen atoms present in the this compound molecule and their neighboring environments. The spectrum provides information on chemical shifts (δ), integration (proton count), and splitting patterns (spin-spin coupling).

The expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the benzyl (B1604629) group and the ethylamine (B1201723) chain.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm.

Benzylic Protons (-S-CH₂-Ph): The two protons of the methylene (B1212753) group attached to the sulfur atom and the phenyl ring are chemically equivalent and are expected to produce a singlet around δ 3.70 ppm. The absence of adjacent non-equivalent protons results in a singlet peak.

Ethylamine Methylene Protons (-S-CH₂-CH₂-NH₃⁺): The two methylene groups of the ethylamine moiety are diastereotopic and couple with each other, resulting in triplet signals. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to resonate at approximately δ 2.70 ppm. The methylene group adjacent to the protonated amino group (-CH₂-NH₃⁺) would appear further downfield, typically around δ 3.10 ppm, due to the deshielding effect of the positively charged nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound This is an interactive table. Click on the headers to sort the data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.30 | Multiplet (m) | 5H |

| Benzylic (-S-CH₂ -Ph) | ~3.70 | Singlet (s) | 2H |

| Ethyl (-CH₂-NH₃⁺ ) | ~3.10 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, a total of seven distinct signals are anticipated in the ¹³C NMR spectrum:

Aromatic Carbons: The phenyl ring will show four signals: one for the ipso-carbon (the carbon attached to the methylene group), two for the ortho- and meta-carbons (which may be resolved or overlapping), and one for the para-carbon. These typically appear in the δ 127-138 ppm range.

Benzylic Carbon (-S-CH₂-Ph): The carbon of the benzylic methylene group is expected to appear around δ 36 ppm.

Ethylamine Carbons (-S-CH₂-CH₂-NH₃⁺): The two aliphatic carbons of the ethylamine chain will give two separate signals. The carbon adjacent to the sulfur atom (-S-C H₂-) is expected around δ 32 ppm, while the carbon bonded to the nitrogen (-C H₂-NH₃⁺) would be found further downfield around δ 40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This is an interactive table. Click on the headers to sort the data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | ~138 |

| Phenyl (ortho/meta/para-CH) | ~127-129 |

| Ethyl (-C H₂-NH₃⁺) | ~40 |

| Benzylic (-S-C H₂-Ph) | ~36 |

While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment and conformational analysis. A COSY experiment would confirm the coupling between the two methylene groups of the ethylamine chain, while an HSQC spectrum would correlate each proton signal directly with its attached carbon atom, confirming the assignments made in the 1D spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure of this compound, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the bromide counter-ion, as well as crystal packing arrangements. While it is a definitive technique, specific crystallographic data for this particular compound is not widely available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The primary ammonium salt (-NH₃⁺) will exhibit broad absorption bands in the region of 2800-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bending: Characteristic absorptions for the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the ammonium group typically appears around 1500-1600 cm⁻¹.

C-N Stretching: This vibration is expected in the 1000-1250 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond gives rise to a weak absorption in the 600-800 cm⁻¹ region.

Table 3: Key Expected IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800-3200 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Bend | 1450-1600 |

| Ammonium (-NH₃⁺) | N-H Bend | 1500-1600 |

| Amine C-N | C-N Stretch | 1000-1250 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be used, which would detect the cationic species [M-Br]⁺.

The molecular weight of the free base, 2-(benzylthio)ethylamine, is 167.26 g/mol . The high-resolution mass spectrum would show the molecular ion peak [C₉H₁₃NS + H]⁺ at an m/z value corresponding to its exact mass. The fragmentation pattern is also highly informative. A hallmark fragmentation of benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺), which would be observed at m/z 91. Other fragments would arise from the cleavage of the ethylamine chain, providing further confirmation of the structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-(Benzylthio)ethylamine hydrobromide. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and orbital energies within the molecule.

Frontier Molecular Orbitals (FMOs): A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For molecules with extended conjugation or electron-donating/withdrawing groups, this gap can be significantly influenced.

Electron Density and Electrostatic Potential: Mapping the electron density surface reveals how electrons are distributed across the molecule. The molecular electrostatic potential (MEP) surface further illustrates the regions of positive and negative electrostatic potential, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, and positive potential around the amine and aromatic hydrogens.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic energy of the system. researchgate.net The geometry is then iteratively adjusted until a stationary point corresponding to the minimum energy is located. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would predict the spatial orientation of the benzyl (B1604629) group relative to the ethylamine (B1201723) chain and the conformation of the thioether linkage. These structural parameters are crucial for understanding the molecule's steric and electronic properties.

Below is a hypothetical table representing the kind of data that would be generated from a DFT geometry optimization.

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.82 |

| S-C Bond Length (Å) | 1.81 |

| C-N Bond Length (Å) | 1.47 |

| C-S-C Bond Angle (°) | 100.5 |

| S-C-C Bond Angle (°) | 110.2 |

| C-C-N Bond Angle (°) | 112.8 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

Vibrational Spectroscopy: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes of the molecule's functional groups. For instance, the stretching frequencies of the N-H, C-H (aromatic and aliphatic), C-S, and C-N bonds can be predicted. Comparing these theoretical spectra with experimental FT-IR and FT-Raman spectra aids in the assignment of observed spectral bands. researchgate.net

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical chemical shifts can be correlated with experimental values to assist in the structural elucidation of the molecule and the assignment of peaks in the NMR spectra.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.2 - 7.4 |

| ¹H (-CH₂-S) | 3.7 |

| ¹H (S-CH₂-) | 2.8 |

| ¹H (-CH₂-N) | 3.1 |

| ¹³C (Aromatic) | 127 - 138 |

| ¹³C (-CH₂-S) | 35 |

| ¹³C (S-CH₂-) | 32 |

| ¹³C (-CH₂-N) | 41 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Mechanistic Insights from Computational Modeling of Reactions

For example, if 2-(Benzylthio)ethylamine were to undergo a reaction, computational methods could be employed to:

Identify the transition state structure: This is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy.

Calculate the activation energy: This value provides insight into the reaction rate.

Visualize the reaction pathway: This helps in understanding the concerted or stepwise nature of the reaction mechanism.

Such studies can elucidate the role of different functional groups in the reactivity of the molecule and predict the likely products of a given reaction. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of this compound are significantly influenced by intermolecular interactions, particularly hydrogen bonding. The presence of the ammonium (B1175870) group (protonated amine) makes it a potent hydrogen bond donor, while the bromide anion is a hydrogen bond acceptor.

Computational methods can be used to analyze these interactions in detail:

Identification of Hydrogen Bonds: The optimized crystal lattice structure can be analyzed to identify potential hydrogen bonds based on donor-acceptor distances and angles. For this compound, N-H···Br hydrogen bonds would be expected to be a dominant feature of its crystal packing.

Quantification of Interaction Energies: The strength of these hydrogen bonds can be quantified using methods like Natural Bond Orbital (NBO) analysis. ias.ac.in This analysis can reveal the stabilization energy associated with the charge transfer from the lone pair of the acceptor to the antibonding orbital of the donor bond.

Topological Analysis: The quantum theory of atoms in molecules (QTAIM) can be used to characterize the nature of the chemical bonds, including hydrogen bonds, based on the topology of the electron density.

These analyses provide a fundamental understanding of how the molecules pack in the solid state, which in turn influences physical properties such as melting point and solubility.

Emerging Applications and Future Research Directions

Catalysis and Organocatalysis Utilizing 2-(Benzylthio)ethylamine Derivatives

The dual functionality of 2-(benzylthio)ethylamine makes it an attractive scaffold for the design of new ligands and organocatalysts. The presence of both a soft sulfur donor and a harder nitrogen donor allows its derivatives to act as effective bidentate ligands for a variety of metal centers. Research into related amino-thioether ligands has shown their utility in coordinating with transition metals to create catalysts for various organic transformations.

Future research is anticipated to focus on synthesizing chiral derivatives of 2-(benzylthio)ethylamine for use in asymmetric catalysis. By introducing stereocenters into the ligand backbone, it may be possible to develop highly selective catalysts for reactions such as asymmetric hydrogenation, alkylation, and cyclopropanation. In organocatalysis, the primary amine group can be functionalized to create catalysts for reactions like Michael additions and aldol (B89426) condensations, with the thioether moiety potentially influencing catalyst conformation and stability.

Materials Science Applications of Derived Compounds and Metal Complexes

The development of new materials from this compound could lead to applications in areas such as molecular magnets, conductive polymers, and sensing materials. Future work may involve the synthesis of coordination polymers and metal-organic frameworks (MOFs) where 2-(benzylthio)ethylamine derivatives act as the organic linkers, creating porous materials with potential applications in gas storage and separation.

| Property | Observation | Reference |

|---|---|---|

| Complex Studied | Di[2-(benzylthio)ethylamine)]dinitratonickel(II) | researchgate.net |

| Characterization Methods | Elemental analysis, i.r., solid state electronic spectra, magnetic susceptibility | researchgate.net |

| Magnetic Measurement | Effective magnetic moment measured using the Faraday method | researchgate.net |

Development of Novel Synthetic Reagents and Methodologies Based on the Compound

As a bifunctional molecule, 2-(benzylthio)ethylamine hydrobromide serves as a valuable starting material for the synthesis of more complex molecules. Its structural relative, S-benzylcysteamine hydrochloride, is employed as a reagent in the synthesis of mercaptoacetyltriglycine (MAG3) derivatives, highlighting the utility of the S-benzylcysteamine core in building biologically relevant chelators. chemicalbook.com The benzyl (B1604629) group acts as a protecting group for the thiol, which can be cleaved under specific conditions to yield a free mercapto group for further reactions.

The development of new synthetic methodologies could leverage the differential reactivity of the amine and thioether groups. The primary amine can be selectively modified through reactions like acylation, alkylation, or Schiff base formation, while the thioether can be oxidized to sulfoxides or sulfones, creating new functional scaffolds. This makes the compound a versatile platform for constructing libraries of compounds for screening in drug discovery and materials science. Thioethers can be synthesized through methods such as the reaction of organic halides with thiourea (B124793), which avoids the use of volatile and foul-smelling thiols. taylorandfrancis.com

Theoretical Advancements in Understanding Thioether and Amine Chemistry

The study of 2-(benzylthio)ethylamine and its derivatives contributes to the fundamental understanding of thioether and amine chemistry. Theoretical and computational studies can provide insights into the electronic structure, conformational preferences, and coordination behavior of this class of compounds. Understanding the interplay between the sulfur and nitrogen donor atoms is crucial for predicting their behavior in complex formation and catalysis. unr.edu

A related compound, 2-(ethylthio)ethylamine, has been studied to determine the stability constants of its metal coordination complexes. unr.edu Such experimental data are invaluable for benchmarking theoretical models. Future theoretical work on 2-(benzylthio)ethylamine could explore the influence of the benzyl group on the electron density of the sulfur atom and how this affects its coordination properties compared to simpler S-alkyl analogs. These studies can help rationalize reaction outcomes and guide the design of new molecules with tailored properties, advancing the broader understanding of bifunctional organic compounds. researchgate.netacs.orgmasterorganicchemistry.com

Potential for Bio-inspired Chemical Systems and Biomimetic Transformations

The structure of 2-(benzylthio)ethylamine, containing both sulfur and nitrogen functionalities, makes it a candidate for developing bio-inspired chemical systems. Sulfur and amine groups are prevalent in biological molecules, such as the amino acids methionine and cysteine, and play critical roles in the structure and function of proteins and enzymes.

Researchers are exploring the creation of synthetic materials that mimic the hierarchical and efficient structures found in nature. unm.edu Derivatives of 2-(benzylthio)ethylamine could be used to construct metal complexes that mimic the active sites of metalloenzymes, potentially leading to catalysts for biomimetic transformations. Furthermore, the synthesis of organosulfur compounds from renewable biomass sources is a growing area of green chemistry. researchgate.net The unique properties of the thioether and amine groups could also be harnessed to create self-assembling systems or functional materials that respond to biological stimuli, opening avenues for applications in biosensing and drug delivery. The synthesis of biologically active pyrimidine (B1678525) derivatives incorporating a benzylthio moiety demonstrates the potential for creating compounds with significant antimicrobial activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(Benzylthio)ethylamine hydrobromide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between benzyl mercaptan and 2-bromoethylamine hydrobromide under controlled pH (7–9) to avoid decomposition. Post-synthesis, purification via recrystallization in methanol/ether mixtures is recommended. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structural integrity via H NMR (e.g., characteristic peaks: δ 3.2–3.5 ppm for -SCH-, δ 7.2–7.4 ppm for benzyl protons) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Handle in a fume hood with nitrile gloves and lab coats due to potential skin/eye irritation. Decontaminate spills with 10% sodium bicarbonate solution followed by ethanol rinse. Monitor stability via periodic TLC (silica gel, chloroform:methanol 9:1) to detect decomposition products .

Q. What spectroscopic methods are recommended for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm S-C bond (~650 cm) and NH stretch (~2500–3000 cm).

- Mass Spectrometry (ESI-MS) : Look for [M+H] at m/z 248.1 (CHNSBr).

- Elemental Analysis : Validate %C (43.5%), %H (5.7%), %N (5.6%) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting Point : Compare DSC (heating rate 5°C/min) with literature values (e.g., 172–176°C ).

- Solubility : Perform gravimetric analysis in water (500 g/L at 20°C ) vs. buffered solutions (pH 2–12) to assess ionic strength effects. Contradictions may arise from polymorphic forms; use XRD to identify crystalline variants .

Q. What strategies are effective in studying the compound's reactivity under varying pH or temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis (λ = 260 nm) and correlate with Arrhenius kinetics to predict shelf life.

- Thermal Stability : Use TGA (10°C/min, N atmosphere) to identify decomposition thresholds. For hydrolytic studies, employ C NMR to track benzylthioether bond cleavage .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for such studies?

- Methodological Answer :

- Protein Binding : Use fluorescence quenching (e.g., BSA as a model protein) with Stern-Volmer analysis to calculate binding constants.

- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) at pH 7.4.

- Cytotoxicity : Screen in HEK-293 cells (MTT assay, 24–72 hr exposure) with EC determination. Always include positive controls (e.g., cisplatin) and validate via LC-MS to exclude assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products